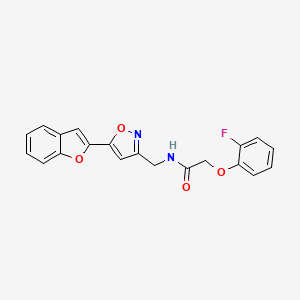

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O4/c21-15-6-2-4-8-17(15)25-12-20(24)22-11-14-10-19(27-23-14)18-9-13-5-1-3-7-16(13)26-18/h1-10H,11-12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNAFQAIQUPLFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)COC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Ring: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

Isoxazole Ring Formation: The isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkenes.

Coupling Reactions: The benzofuran and isoxazole intermediates can be coupled using appropriate reagents and catalysts.

Introduction of the Fluorophenoxyacetamide Moiety: This step involves the reaction of the coupled intermediate with 2-fluorophenoxyacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and isoxazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide has been investigated for its anticancer properties . Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including colon, breast, and lung cancer cells. The mechanism of action is believed to involve the inhibition of histone deacetylases (HDACs) , which play a crucial role in gene expression and cell proliferation .

Case Study: Anticancer Activity

A study conducted on the compound's effects on breast cancer cell lines demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity. Further research is necessary to evaluate its efficacy in vivo and to explore its safety profile.

Biological Research

In biological contexts, the compound is being explored for its potential as an enzyme inhibitor and its ability to modulate receptor activity. Its structural components suggest interactions with various biological targets, making it a candidate for drug development aimed at treating diseases linked to enzyme dysfunctions or receptor anomalies.

Mechanism of Action

The compound may exert its effects through:

- Enzyme Inhibition: By binding to active sites of specific enzymes.

- Receptor Modulation: Interacting with cellular receptors to influence signaling pathways related to growth and apoptosis .

Industrial Applications

In the industrial sector, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and materials science.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on molecular features, biological activities, and pharmacological implications.

Structural Analogs with Modified Substituents

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide (CAS: 1208753-57-4)

- Molecular Formula : C₂₀H₁₅FN₂O₃S

- Key Differences: The 2-fluorophenoxy group in the target compound is replaced by a 4-fluorophenylthio group. Molecular weight increases to 382.4 g/mol due to sulfur’s atomic mass .

- Implications : The thioether linkage may alter binding kinetics or receptor interactions, as sulfur’s electronegativity differs from oxygen.

2-(2-Fluorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide (CAS: 1105204-87-2)

- Molecular weight decreases to 316.28 g/mol .

- Implications : The furan’s smaller size and lower electron density may reduce affinity for hydrophobic binding pockets compared to benzofuran.

Analogs with Varied Heterocyclic Cores

Benzofuran–Oxadiazole Derivatives (e.g., Compounds 2a and 2b)

- Examples :

- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)

- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b)

- Key Differences :

- Implications : The oxadiazole core may enhance resistance to enzymatic degradation compared to isoxazole.

Isoxazol-3-yl EPAC Antagonists (e.g., HJC0726, NY0173)

- Examples: HJC0726: 2-(5-(tert-butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide NY0173: 2-(5-cyclohexylisoxazol-3-yl)-2-oxo-N-(3,4,5-trichlorophenyl)acetohydrazonoyl cyanide

- Key Differences :

- Implications : The target compound’s benzofuran group may redirect selectivity toward different biological targets, such as antimicrobial or anti-inflammatory pathways.

Pharmacological and Docking Comparisons

ZINC15018994 (Benzofuran–Triazole Acetamide)

- Structure : 2-((5-(benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-((1R,2S)-2-methylcyclohexyl)acetamide

- Key Features: Demonstrates a docking score of 124.684 with hydrogen bonds to Arg364, Asp533, and Thr718 residues. The triazole-thioether linker may enhance target engagement compared to the target compound’s phenoxy group .

Pyridazin-3(2H)-one Derivatives (FPR Agonists)

- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Key Differences: Pyridazinone core replaces isoxazole, with FPR2 agonist activity (calcium mobilization in neutrophils). The 4-methoxybenzyl group contributes to receptor activation .

- Implications: The target compound’s benzofuran-isoxazole scaffold may lack affinity for formyl peptide receptors (FPRs) but could explore novel targets.

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuran moiety, an isoxazole ring, and a fluorophenoxyacetamide unit. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Benzofuran Ring : Cyclization reactions starting from suitable precursors.

- Isoxazole Ring Formation : Achieved via 1,3-dipolar cycloaddition involving nitrile oxides and alkenes.

- Coupling Reactions : The intermediates are coupled using appropriate reagents.

- Fluorophenoxyacetamide Moiety Introduction : Reaction with 2-fluorophenoxyacetic acid or derivatives under suitable conditions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzofuran-based sulphonamides have shown selective growth inhibition against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values ranging from 3.79 µM to 12.50 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzofuran Sulphonamide 5b | MCF7 | 3.79 |

| Benzofuran Sulphonamide 10b | NCI-H460 | 12.50 |

The mechanisms through which this compound exerts its effects may include:

- Enzyme Inhibition : Binding to specific enzymes' active sites to inhibit their function.

- Receptor Binding : Modulating activity by interacting with cellular receptors, thus influencing downstream signaling pathways.

Case Studies

- Benzofuran Derivatives : A study evaluated various benzofuran derivatives for their anticancer potential, revealing that specific compounds exhibited selective cytotoxicity against cancer cell lines with promising IC50 values .

- Antimicrobial Evaluation : Research on related alkaloids highlighted their significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting that structural similarities may confer similar properties to this compound .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-alkylation).

- Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).

- Confirm final product purity (>95%) using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

How can structural contradictions in crystallographic data for similar acetamide derivatives guide the refinement of this compound’s X-ray structure?

Advanced Research Focus

Crystallographic challenges include:

- Disorder in fluorophenyl groups : Observed in analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, where torsional angles deviate due to steric hindrance .

- Hydrogen bonding networks : Head-to-tail intermolecular interactions (e.g., C–H⋯O) may influence packing; use SHELXL for refinement with riding H-atom models .

Q. Methodological Recommendations :

- Collect high-resolution data (≤0.8 Å) to resolve electron density ambiguities.

- Apply TWINABS for handling potential twinning in crystals with fluorinated substituents .

- Compare with structural databases (e.g., Cambridge Structural Database) to validate bond lengths/angles .

What structure-activity relationship (SAR) trends are observed in isoxazole-acetamide derivatives, and how can they inform biological testing of this compound?

Advanced Research Focus

Key SAR insights from analogs:

- Benzofuran substitution : Enhances lipophilicity and π-π stacking, critical for target binding (e.g., kinase inhibition) .

- Fluorophenoxy groups : Meta/para fluorine positions improve metabolic stability but may reduce solubility; compare with 2-fluorophenyl analogs in EPAC antagonist studies .

- Methyl linker : Increases conformational rigidity, as seen in RET kinase inhibitors like GSK3179106, improving potency .

Q. Experimental Design :

- Test against panels of kinases or GPCRs using fluorescence polarization assays.

- Evaluate solubility via shake-flask method (PBS/octanol) and correlate with LogP values calculated using ChemAxon .

How can computational modeling predict the binding mode of this compound to potential biological targets?

Advanced Research Focus

Steps for Docking Studies :

Target Selection : Prioritize targets with known isoxazole interactions (e.g., M2 proton channel in influenza A) .

Ligand Preparation : Generate 3D conformers using OpenBabel, optimizing for tautomeric states of the isoxazole ring.

Molecular Dynamics (MD) : Simulate binding stability with GROMACS, focusing on fluorophenyl interactions in hydrophobic pockets .

Q. Validation :

- Cross-check docking scores (AutoDock Vina) with experimental IC₅₀ values from TEVC (two-electrode voltage clamp) assays .

- Use PyMOL to visualize hydrogen bonds with catalytic residues (e.g., Asp/Lys in kinase ATP-binding sites) .

What analytical techniques are critical for characterizing purity and stability under varying storage conditions?

Basic Research Focus

Key Techniques :

- HPLC-DAD/MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect degradation products (e.g., hydrolysis of acetamide).

- Thermogravimetric Analysis (TGA) : Assess thermal stability; fluorinated analogs often degrade above 200°C .

- ¹⁹F NMR : Track fluorophenoxy group integrity under acidic/basic conditions .

Q. Stability Protocol :

- Store at -20°C in amber vials under argon; avoid repeated freeze-thaw cycles.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) per ICH guidelines .

How can conflicting bioactivity data from similar compounds be resolved when designing assays for this molecule?

Advanced Research Focus

Case Study : Isoxazole-containing M2 inhibitors showed variable activity (IC₅₀: 2–50 µM) depending on substituents .

Q. Resolution Strategies :

- Dose-Response Curves : Use 8-point dilution series to minimize false positives/negatives.

- Counter-Screens : Test against off-targets (e.g., hERG channels) to rule out non-specific effects .

- Meta-Analysis : Compare with PubChem BioAssay data for structurally related acetamides .

What are the best practices for reporting crystallographic data to ensure reproducibility?

Basic Research Focus

Guidelines :

- Deposit CIF files in the Cambridge Structural Database (CSD) with full refinement details (R-factor, residual density).

- Use ORTEP-3 for generating publication-quality thermal ellipsoid plots, annotating key torsion angles .

- Disclose twinning ratios and H-atom treatment (e.g., "H atoms were refined using a riding model") .

How does the electronic nature of the benzofuran-isoxazole moiety influence spectroscopic properties?

Advanced Research Focus

Spectroscopic Insights :

- UV-Vis : Benzofuran’s extended conjugation (λmax ~270 nm) overlaps with isoxazole’s π→π* transitions, requiring deconvolution for accurate quantification .

- ¹H NMR : The isoxazole methyl group resonates at δ 2.4–2.6 ppm, split by coupling with adjacent protons; use COSY to confirm connectivity .

- MS Fragmentation : Isoxazole cleavage (m/z loss of 69 Da) and fluorophenoxy neutral loss (m/z 111) dominate ESI-MS/MS spectra .

What in vitro and in vivo models are suitable for evaluating pharmacokinetic properties?

Advanced Research Focus

Models :

- Caco-2 Permeability : Assess intestinal absorption; fluorinated acetamides often show moderate permeability (Papp ~5 ×10⁻⁶ cm/s) .

- Microsomal Stability : Incubate with rat/human liver microsomes (CYP450 isoforms) to estimate metabolic half-life .

- Zebrafish Toxicity : Screen for cardiotoxicity (e.g., heart rate changes) linked to fluorophenyl moieties .

How can substituent modifications improve solubility without compromising target affinity?

Advanced Research Focus

Design Approaches :

- PEGylation : Introduce polyethylene glycol (PEG) chains at the methyl linker; balance hydrophilicity with steric effects .

- Salt Formation : Explore hydrochloride or sodium salts of the acetamide carbonyl .

- Prodrug Strategies : Mask the fluorophenoxy group as a phosphate ester for enhanced aqueous solubility .

Q. Validation :

- Measure kinetic solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .

- Compare docking scores of modified analogs to the parent compound using Glide SP/XP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.